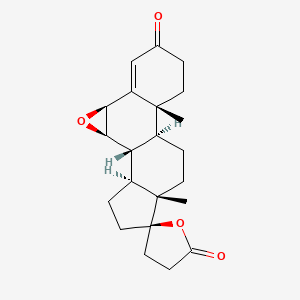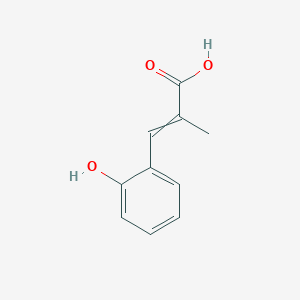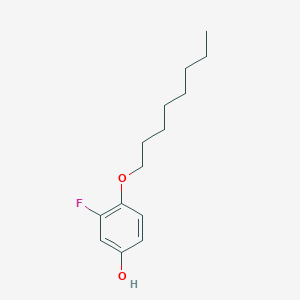
3-Fluoro-4-(octyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(octyloxy)phenol: is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a fluorine atom at the third position and an octyloxy group at the fourth position on the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(octyloxy)phenol can be achieved through several methods, including:
-
Nucleophilic Aromatic Substitution: : This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For instance, starting with 3-fluorophenol, the octyloxy group can be introduced via a nucleophilic substitution reaction using an appropriate octyl halide under basic conditions .
-
Williamson Ether Synthesis: : This method involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, 3-fluoro-4-hydroxyphenol can be reacted with octyl bromide in the presence of a strong base like sodium hydride to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(octyloxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the aromatic ring.
Halogenation: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives such as 3-fluoro-4-(octyloxy)-2-nitrophenol.
Halogenation: Formation of halogenated derivatives like 3-fluoro-4-(octyloxy)-2-bromophenol.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Scientific Research Applications
3-Fluoro-4-(octyloxy)phenol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(octyloxy)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenol: Lacks the octyloxy group, making it less hydrophobic and potentially less bioactive.
4-Octyloxyphenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical properties and applications.
Uniqueness
3-Fluoro-4-(octyloxy)phenol is unique due to the combination of the fluorine atom and the octyloxy group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
108542-40-1 |
|---|---|
Molecular Formula |
C14H21FO2 |
Molecular Weight |
240.31 g/mol |
IUPAC Name |
3-fluoro-4-octoxyphenol |
InChI |
InChI=1S/C14H21FO2/c1-2-3-4-5-6-7-10-17-14-9-8-12(16)11-13(14)15/h8-9,11,16H,2-7,10H2,1H3 |
InChI Key |
CMAFZMCNXATNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


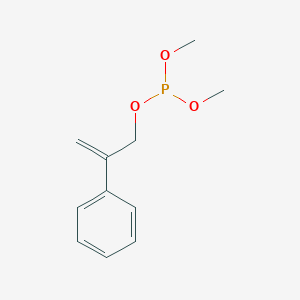
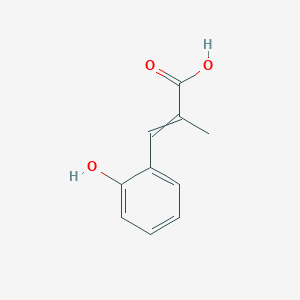
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
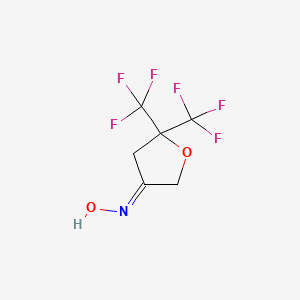

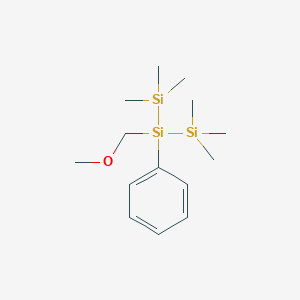

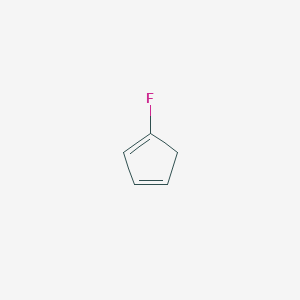
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
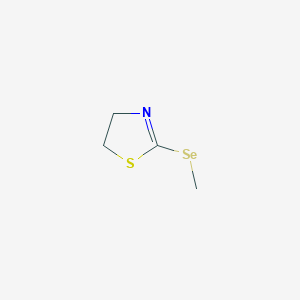
![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
